7-Methoxy-N-methylnaphthalene-1-sulfonamide
Description
7-Methoxy-N-methylnaphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is notable for its unique structure, which includes a methoxy group and a naphthalene ring, making it a subject of interest in various fields of scientific research.
Properties
CAS No. |
121429-55-8 |
|---|---|
Molecular Formula |
C12H13NO3S |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
7-methoxy-N-methylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C12H13NO3S/c1-13-17(14,15)12-5-3-4-9-6-7-10(16-2)8-11(9)12/h3-8,13H,1-2H3 |
InChI Key |
SJXBCGHHDVOTBL-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC2=C1C=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-N-methylnaphthalene-1-sulfonamide typically involves the reaction of 7-methoxynaphthalene with a sulfonyl chloride derivative in the presence of a base such as pyridine. The reaction proceeds through the formation of a sulfonyl intermediate, which then reacts with N-methylamine to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial in industrial settings to ensure the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-N-methylnaphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 7-hydroxy-N-methylnaphthalene-1-sulfonamide, while reduction of the sulfonamide group can produce N-methyl-1-naphthylamine .
Scientific Research Applications
7-Methoxy-N-methylnaphthalene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections due to its sulfonamide group.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Methoxy-N-methylnaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The methoxy and naphthalene groups contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
7-Methoxynaphthalene: Lacks the sulfonamide group but shares the methoxy and naphthalene structure.
N-methylnaphthalene-1-sulfonamide: Similar sulfonamide structure but without the methoxy group.
7-Hydroxy-N-methylnaphthalene-1-sulfonamide: An oxidized derivative of the original compound.
Uniqueness: 7-Methoxy-N-methylnaphthalene-1-sulfonamide stands out due to the presence of both the methoxy and sulfonamide groups, which confer unique chemical properties and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
